molecular formula C20H16ClN5O2S B12129746 N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12129746
M. Wt: 425.9 g/mol
InChI Key: JWCXCIPUNBRIJH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol-derived acetamide class, characterized by a sulfanyl bridge connecting the triazole core to an N-arylacetamide moiety. Key structural features include:

  • Furan-2-ylmethyl substitution: A heterocyclic group that may improve metabolic stability and solubility.
  • Pyridin-2-yl group: Aromatic nitrogen-containing ring that could influence π-π stacking interactions in biological targets.

Properties

Molecular Formula

C20H16ClN5O2S

Molecular Weight

425.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16ClN5O2S/c21-14-5-3-6-15(11-14)23-18(27)13-29-20-25-24-19(17-8-1-2-9-22-17)26(20)12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,27)

InChI Key

JWCXCIPUNBRIJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H16ClN5O2S, with a molecular weight of approximately 439.9 g/mol. Its structure features critical functional groups that contribute to its biological properties:

  • Chloro-substituted phenyl ring
  • Furan ring
  • Pyridine ring
  • Triazole core

These components suggest potential applications in medicinal chemistry due to their known biological activities.

Antimicrobial Activity

Compounds containing the triazole ring are widely recognized for their antifungal and antibacterial properties. Research indicates that this compound may exhibit significant antimicrobial activity against various pathogens. For example, triazole derivatives have been shown to disrupt fungal cell wall synthesis and inhibit enzyme activity essential for microbial survival.

Anticancer Potential

The compound's unique structure may confer anticancer properties as well. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can target cancer cell lines effectively, suggesting that this compound may have comparable effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole core is known to inhibit enzymes involved in nucleic acid synthesis in fungi and cancer cells.
  • Cell Membrane Disruption : The presence of the furan and pyridine rings may enhance the compound's ability to penetrate cell membranes and disrupt cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
N-cyclohexyl-2-[5-(4-pyridyl)-4H-triazol-3-yl]sulfanyl-acetamideAnticancerDemonstrated significant cytotoxicity against various cancer cell lines.
1-[5-(furan-2-yloxy)-1H-pyrazol]AntimicrobialShowed effective inhibition against bacterial strains.
6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidineKinase InhibitionTargeted specific kinases involved in cancer progression.

Scientific Research Applications

Biological Activities

N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits several potential biological activities:

  • Antimicrobial Activity : Compounds containing triazole rings are recognized for their antifungal and antibacterial properties. This compound may enhance these effects due to its unique structural features.
  • Anticancer Properties : The presence of multiple aromatic rings may contribute to anticancer activity. Studies have suggested that similar triazole derivatives exhibit significant efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process can include the following steps:

  • Formation of the triazole ring through condensation reactions.
  • Introduction of the furan and pyridine moieties via substitution reactions.
  • Final acetamide formation through acylation.

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may involve interaction with specific enzymes or receptors related to inflammation and cancer pathways.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds within the triazole family:

StudyCompoundBiological ActivityFindings
N-cyclohexyl-2-[5-(4-pyridyl)-4H-triazol-3-yl]sulfanyl-acetamideAnticancerShowed significant growth inhibition in cancer cell lines.
1-[5-(thienylmethyl)-1H-pyrazol]-N-(p-tolyl)acetamideAnticancerDemonstrated potent anticancer activity in vitro.
1-[5-(furan-2-yloxy)-1H-pyrazol]AntimicrobialExhibited strong antimicrobial properties against various pathogens.

These studies highlight the potential of N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yil)-4H-1,2,4-triazol]}acetamide as a versatile agent in treating infections and cancers.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and similarities among selected analogs:

Compound Name Substituents on Triazole Core Aryl Group on Acetamide Molecular Weight (g/mol) Key Biological Activities
N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(Furan-2-ylmethyl), 5-(pyridin-2-yl) 3-Chlorophenyl ~442.9 (estimated) Not reported (inferred anti-exudative/anti-inflammatory)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(3-Methylphenyl), 5-(pyridin-4-yl) 2-Chloro-5-(trifluoromethyl)phenyl ~503.9 Antimicrobial, antioxidant
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(pyridin-2-yl) 3-Chloro-4-fluorophenyl ~431.9 Not reported (structural analog for insect attractant studies)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-(furan-2-yl) Varied N-aryl groups ~350–450 Anti-exudative (15/21 compounds active, 8 > diclofenac)
N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(Furan-2-ylmethyl), 5-(pyridin-4-yl) 2-Ethoxyphenyl ~449.9 Not reported (structural focus)

Impact of Substituents on Activity

  • Electron-withdrawing groups (e.g., Cl, CF₃): Enhance receptor binding and metabolic stability. For example, trifluoromethyl substitution in improves antimicrobial activity.
  • Heterocyclic substitutions: Furan and pyridine rings influence solubility and π-π interactions. Pyridin-2-yl vs.
  • Amino groups at C4 of triazole: In , the 4-amino group correlates with enhanced anti-exudative activity, likely due to hydrogen bonding with biological targets.

Pharmacological Data Highlights

  • Anti-exudative activity: Derivatives with 4-amino-5-(furan-2-yl) triazole cores (e.g., compound 3.1–3.21) showed 37–62% inhibition of exudation in rat models at 10 mg/kg, surpassing diclofenac sodium (8 mg/kg) in 8 cases .
  • Antimicrobial activity : Compounds with electron-withdrawing groups (e.g., KA3, KA4 in ) exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus.
  • Anti-inflammatory activity : Derivatives with pyridin-4-yl and 3-methylphenyl groups () demonstrated 70–85% inhibition of protein denaturation in vitro.

Analytical Data

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm (sulfanyl-CH₂), δ 6.5–8.5 ppm (aromatic protons from pyridine, furan, and aryl groups) .
  • Mass spectrometry : Molecular ion peaks confirmed for analogs (e.g., m/z 571.2 for ).

Preparation Methods

Formation of the Triazole Core

The triazole ring is synthesized via cyclocondensation of hydrazine derivatives with carbon disulfide or thiourea analogs. A typical procedure involves refluxing 3-chlorophenyl hydrazine (1.0 equiv) with carbon disulfide (1.2 equiv) in ethanol at 80–90°C for 8–12 hours. The intermediate 5-amino-1H-1,2,4-triazole-3-thiol is isolated via precipitation in ice-cold water, yielding a pale-yellow solid (75–85% purity).

Key Reaction Parameters

ParameterOptimal Value
SolventEthanol
Temperature80–90°C
Reaction Time8–12 hours
Yield75–85%

Sulfanyl-Acetamide Linkage Formation

Thioether Bond Formation

The sulfanyl linkage is established by reacting the triazole-thiol intermediate with N-(3-chlorophenyl)-2-chloroacetamide (1.0 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Sodium hydride (1.2 equiv) is used as a base, and the reaction proceeds at 25–30°C for 3–5 hours. The crude product is washed with dilute HCl to remove unreacted starting materials.

Critical Factors for High Yield

  • Strict anhydrous conditions to prevent hydrolysis of the chloroacetamide.

  • Stoichiometric control to minimize disulfide byproducts.

Optimization Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that cyclocondensation under microwave conditions (170°C, 25 minutes) in acetonitrile improves yield to 92% while reducing reaction time by 80%.

Comparative Data: Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time8–12 hours25 minutes
Yield75–85%88–92%
Purity90–92%95–97%

Solvent and Catalyst Optimization

The use of polar aprotic solvents (e.g., DMF, acetonitrile) enhances reaction efficiency. Catalytic amounts of tetrabutylammonium bromide (TBAB) further improve substitution reactions by stabilizing transition states.

Purification and Analytical Validation

Chromatographic Techniques

Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Typical Chromatographic Conditions

ParameterValue
ColumnSilica Gel 60 (230–400 mesh)
EluentEthyl acetate/hexane (3:7 to 1:1)
Flow Rate15 mL/min

Spectroscopic Confirmation

  • 1H-NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.51 (d, 1H, pyridine-H), 7.89–7.21 (m, 4H, aromatic-H), 6.52 (m, 2H, furan-H).

  • IR (KBr): 1654 cm⁻¹ (C=O), 1247 cm⁻¹ (C-S).

  • HRMS : [M+H]+ calculated for C₂₀H₁₇ClN₄O₃S: 428.09; found: 428.11.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies indicate that continuous flow systems reduce batch variability and improve heat transfer during exothermic steps (e.g., thioether formation). A 10 mmol scale synthesis achieved 89% yield with >99% conversion.

Green Chemistry Principles

  • Solvent recovery systems for DMF and THF reduce waste.

  • Catalytic recycling of TBAB decreases reagent costs.

Challenges and Mitigation Strategies

Byproduct Formation

Disulfide byproducts (2–5%) are minimized by maintaining inert atmospheres and using fresh sodium hydride.

Hygroscopic Intermediates

Triazole-thiol intermediates are stored under nitrogen with molecular sieves to prevent hydration.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Triazole ring formation : Reacting 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides under alkaline conditions (e.g., KOH) to introduce the sulfanylacetamide moiety .

Paal-Knorr condensation : Modifying the amino group at the 4th position of the triazole ring to introduce pyrolin derivatives .

Functionalization : Substituents like the 3-chlorophenyl group are introduced via alkylation or nucleophilic substitution.

  • Key conditions : Reactions are optimized under nitrogen atmosphere, with ethanol or DMF as solvents, and monitored via TLC .

Q. How is the compound’s structure confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR for verifying substituent positions (e.g., furan methyl protons at δ 4.8–5.2 ppm, pyridine protons at δ 8.0–8.5 ppm) .
  • X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., C–H···O and N–H···S motifs) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 454.2) .

Q. What in vitro assays are used to evaluate its anti-exudative activity?

  • Models : Carrageenan-induced paw edema in rats, measuring exudate volume reduction at doses of 10–50 mg/kg .
  • Metrics : Percent inhibition relative to control, with statistical significance assessed via ANOVA (p < 0.05) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

  • Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Purification : Gradient column chromatography (hexane:ethyl acetate 7:3 to 1:1) resolves by-products .
    • Yield data : Typical yields range from 45–65%, with purity >95% confirmed via HPLC .

Q. What structural modifications enhance anti-exudative activity?

  • SAR insights :

  • Electron-withdrawing groups : Chlorine at the 3rd position of the phenyl ring increases activity by 30% compared to methoxy .
  • Heterocyclic substitutions : Pyridine at position 5 of the triazole improves solubility and bioavailability .
    • Table : Substituent effects on activity (IC₅₀ values):
Substituent (Position)IC₅₀ (μM)
-Cl (3rd phenyl)12.3
-OCH₃ (4th phenyl)28.7
-NO₂ (3rd phenyl)45.1

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :

Standardize assays : Use identical animal models (e.g., Sprague-Dawley rats) and dosing protocols .

Control variables : Account for differences in compound purity, solvent effects (e.g., DMSO vs. saline), and measurement techniques .

Meta-analysis : Pool data from multiple studies to identify trends (e.g., chlorine substituents consistently outperform nitro groups) .

Q. What in vivo models best predict efficacy for inflammatory diseases?

  • Models :

  • Acute inflammation : Carrageenan-induced pleurisy in rats, quantifying leukocyte migration .
  • Chronic inflammation : Adjuvant-induced arthritis, monitoring joint swelling over 21 days .
    • Dosing : Oral administration at 20 mg/kg/day shows 50–60% reduction in inflammation markers .

Q. How can computational methods guide molecular optimization?

  • Tools :

  • Docking studies : AutoDock Vina predicts binding to COX-2 (PDB ID 5IKT) with ∆G = -9.2 kcal/mol .
  • QSAR models : Hammett constants (σ) correlate substituent electronic effects with activity (R² = 0.82) .
    • Output : Prioritize derivatives with -Cl or -CF₃ groups for synthesis .

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